1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
Description
Evolution of Cyclopropylamine Research
The exploration of cyclopropylamine derivatives represents a cornerstone in modern organic and medicinal chemistry. Early synthetic methods for cyclopropylamine production, such as the zinc chloride-catalyzed cleavage of γ-butyrolactone under high-pressure conditions (300 psig at 120°C), laid foundational industrial pathways. These processes emphasized the challenges of cyclopropane ring formation, particularly the need for precise stereochemical control to avoid polymerization or lactone reformation.
Advancements in the 1990s introduced novel cyclopropanation strategies, including the use of [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride to cyclopropylate amines in mild, one-step reactions. This methodology enabled the synthesis of sterically hindered derivatives such as tricyclopropylamine, expanding the structural diversity of cyclopropylamine-based compounds. The development of enantioselective cyclopropanation techniques using chiral copper catalysts marked another leap, allowing for the asymmetric synthesis of trans-cyclopropylamines with defined stereochemistry.
Position of Fluorophenylpropylcyclopropylamines in Medicinal Chemistry
Fluorophenylpropylcyclopropylamines occupy a unique niche due to their combined pharmacophoric elements: the strained cyclopropane ring enhances metabolic stability, while the fluorinated aromatic moiety modulates electronic properties and target affinity. For instance, fluorinated 2-phenylcyclopropylmethylamines (2-PCPMAs) exhibit potent and selective agonism at serotonin 5-HT~2C~ receptors, a feature critical for central nervous system (CNS) drug development.
The introduction of fluorine at specific positions on the phenyl ring (e.g., para- or meta-substitution) fine-tunes ligand-receptor interactions. In MAO inhibition studies, trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine demonstrated 7:1 selectivity for MAO A over MAO B, underscoring the role of electron-withdrawing groups in enhancing enzyme affinity. These structural modifications highlight the compound class’s versatility in addressing diverse biological targets.
Historical Development of Fluorinated Cyclopropylamine Research
Fluorination strategies in cyclopropylamine chemistry emerged as a response to the need for improved pharmacokinetic profiles. Early work by Pfizer Central Research demonstrated that per-cyclopropylamination reduced amine pKa by 1–2 units per cyclopropyl group, enhancing blood-brain barrier permeability. Subsequent studies revealed that fluorination at benzylic positions (e.g., α-fluorostyrene derivatives) improved metabolic stability by protecting against oxidative degradation.
The synthesis of 1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride exemplifies this evolution. By combining a gem-dimethyl group (propan-2-yl) with a para-fluorophenyl substituent, researchers achieved a balance between steric bulk and electronic effects, optimizing receptor binding and solubility. This design philosophy draws from earlier successes with tricyclopropylamines and fluorinated MAO inhibitors.
Academic Research Significance and Applications
Academic investigations into fluorophenylpropylcyclopropylamines have catalyzed innovations in multiple domains:
- Drug Discovery : The compound’s scaffold serves as a template for 5-HT~2C~ agonists with potential applications in obesity and schizophrenia. Molecular docking studies using 5-HT~2C~ crystal structures reveal key interactions between the cyclopropane ring and transmembrane helices, guiding rational drug design.
- Enzyme Inhibition : Fluorinated cyclopropylamines exhibit irreversible inhibition of monoamine oxidases (MAOs), with selectivity modulated by substituent electronic properties. For example, para-trifluoromethyl groups enhance MAO A affinity by 3-fold compared to unsubstituted analogs.
- Synthetic Methodology : Asymmetric cyclopropanation techniques, such as copper-catalyzed [2+1]-cycloadditions, enable the production of enantiopure derivatives critical for stereochemical studies.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-11(2,12(14)7-8-12)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWGDXTYZJAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 4-Fluorophenyl Group: This step involves a Friedel-Crafts alkylation, where the cyclopropane amine reacts with a 4-fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis steps in sequence.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts.
Major Products Formed:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
Research indicates that compounds similar to 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride exhibit properties that may be beneficial in treating depression and anxiety disorders. The structural modifications with fluorine atoms have been shown to enhance binding affinity to serotonin receptors, which is crucial for the development of antidepressants . -
Neuroprotective Effects :
Studies have suggested that this compound may possess neuroprotective properties. It could potentially inhibit neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . -
Anticancer Potential :
Preliminary studies have highlighted the anticancer potential of compounds with similar structures. The ability to modify cyclopropane rings allows for the exploration of diverse mechanisms of action against various cancer cell lines. The incorporation of fluorophenyl groups may enhance the lipophilicity, thereby improving bioavailability and efficacy in tumor targeting .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin receptor binding | |
| Neuroprotective | Reduced neuroinflammation | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antidepressant Properties
A study published in a peer-reviewed journal examined a series of compounds structurally related to this compound. It was found that these compounds significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms .
Case Study 2: Neuroprotection
In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential therapeutic role in conditions characterized by oxidative damage .
Case Study 3: Anticancer Activity
Research involving several derivatives of cyclopropanamine compounds indicated that they showed promise in inhibiting the growth of breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Mechanism of Action
Comparison with Other Similar Compounds: 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride can be compared with other compounds such as:
- 1-[2-(4-Chlorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
- 1-[2-(4-Methylphenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
Uniqueness:
- The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Structure
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1314324-00-9)
- 2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1269152-01-3) Formula: C9H11ClFN Key Difference: Fluorine at the ortho position on the phenyl ring.
Chain vs. Cyclopropane Modifications
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS: 1803588-71-7)
1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 1955554-65-0)
Functional Group Variations
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride (CAS: 1260778-44-6)
rac-(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine Hydrochloride (CAS: 1820575-84-5)
Pharmacological Potential
- Fluorophenyl-cyclopropanamine derivatives are explored for CNS disorders, as seen in pruvanserin hydrochloride (CAS: 443144-27-2), a serotonin receptor modulator for insomnia and depression .
- The cyclopropane ring in the target compound may confer metabolic stability by resisting cytochrome P450 oxidation, a common issue with linear alkyl amines .
Physicochemical Properties
- Molecular Weight : ~220–250 g/mol (estimated for C13H17ClFN), aligning with Lipinski’s rule for drug-likeness.
- Polarity : Fluorine and amine groups enhance water solubility, while the cyclopropane and aromatic ring contribute to lipophilicity .
Biological Activity
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride, commonly referred to as a cyclopropyl amine derivative, has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential therapeutic applications. This compound features a unique structural configuration that includes a cyclopropane ring and a para-fluorinated phenyl group, which may significantly influence its biological activity.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 229.72 g/mol
- Structural Characteristics : The presence of the fluorine atom enhances lipophilicity, potentially improving receptor binding and biological efficacy.
Research indicates that this compound may exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. These pathways are crucial in mood regulation and are often targeted in the development of antidepressants.
Interaction with Neurotransmitter Receptors
The compound is believed to interact with various neurotransmitter receptors, which could enhance its antidepressant properties:
- Serotonin Receptors : Modulation may lead to increased serotonin levels in synaptic clefts.
- Norepinephrine Receptors : Similar mechanisms may apply, contributing to mood elevation and potential stimulant effects.
Antidepressant Effects
Several studies have investigated the antidepressant-like effects of this compound. Notably, it has shown promise in animal models, suggesting that it may provide benefits comparable to traditional antidepressants. The specific binding affinities and functional outcomes are still under investigation but indicate significant potential .
Case Studies and Experimental Findings
-
Study on Neuropharmacological Effects :
- Objective : To evaluate the antidepressant potential in rodent models.
- Findings : The compound demonstrated a reduction in despair-like behavior in forced swim tests, indicating an antidepressant effect similar to selective serotonin reuptake inhibitors (SSRIs).
-
Comparative Analysis with Similar Compounds :
- A comparative study evaluated several structurally related compounds for their biological activity.
- Table 1 : Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)propan-2-amine | Lacks cyclopropane ring | Moderate antidepressant activity |
| 2-(4-Fluorophenyl)cyclopropan-1-amine | Cyclopropane present | Enhanced receptor binding |
| 1-(3-Fluorophenyl)propan-2-amines | Different position of fluorine | Variable receptor affinities |
Safety Profile and Drug Interactions
Understanding the safety profile is crucial for therapeutic use. Preliminary studies suggest that this compound has a favorable safety profile when tested against common drug interactions. However, comprehensive pharmacokinetic studies are necessary to fully elucidate its safety and efficacy when combined with other medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
